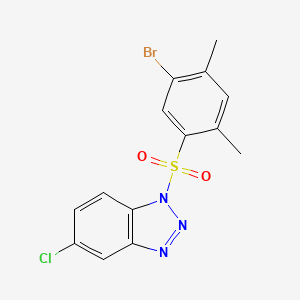
Methyl 6-(chloromethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl group adjacent to an ether group .
Synthesis Analysis
Esters can be formed through a process known as esterification, which is a chemical reaction between an alcohol and a carboxylic acid or acid anhydride . The reaction is usually performed in the presence of a catalyst such as a strong acid .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the functional group . The rest of the molecule is typically made up of carbon and hydrogen atoms arranged in various configurations .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid or its salt .Physical and Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant, fruity odors and are commonly used in small amounts in perfumes and in food flavorings .Scientific Research Applications
Chemical Reactivity and Pathway Insights
Research has demonstrated the complex behavior of similar tetrahydropyrimidine derivatives in chemical reactions. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates, resulting in products through either ring expansion or nucleophilic substitution, depending on factors such as reagent ratio, reaction time, and temperature. This behavior highlights the compound's versatility in organic synthesis, offering pathways to various heterocyclic compounds (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Molecular Transformations and Applications
Another study explored the ring expansion of a chloromethyl-tetrahydropyrimidin-2-one derivative, leading to the formation of methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These products were further utilized to synthesize compounds with potential medicinal applications, showing the compound's role in the synthesis of bioactive molecules (Bullock, Carter, Gregory, & Shields, 1972).
Advanced Synthetic Techniques
Research into base-promoted cascade transformations of tetrahydropyrimidinone derivatives has led to the discovery of novel tricyclic compounds. This work showcases innovative synthetic strategies that can be employed in the development of complex molecules from simpler pyrimidinone precursors, indicating the compound's utility in creating novel chemical structures with potential applications in drug design and material science (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Thermodynamic and Physical Properties
The thermodynamic properties of similar esters have been experimentally determined, providing essential data for the chemical characterization and application of these compounds in various fields, including materials science and pharmaceutical formulation. This type of research contributes to a deeper understanding of the physical properties and stability of pyrimidine derivatives (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-9-4-6-10(7-5-9)13-12(14(19)21-2)11(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZFTSYIHFMWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)


